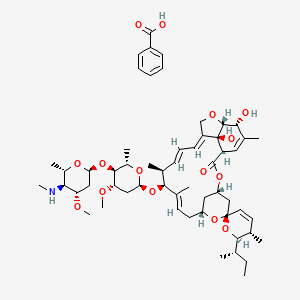
2-(1,4-Dihydroxycyclohexyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexyl-related compounds involves strategic functionalization of the cyclohexane ring and subsequent modifications to introduce the acetic acid moiety. For example, the efficient synthesis of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid showcases the versatility of cyclohexanone as a precursor, highlighting the adaptability of cyclohexyl scaffolds for synthesizing complex molecules under environmentally benign conditions (Vamos & Kobayashi, 2008).
Molecular Structure Analysis
The molecular structure of cyclohexyl-related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, is characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure. The structural elucidation includes detailing bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and properties (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Cyclohexyl derivatives undergo a variety of chemical reactions, leveraging the reactivity of the hydroxyl groups and the acetic acid moiety. For instance, cyclodimerization reactions and the formation of novel compounds through multi-component syntheses demonstrate the compound's versatility in organic synthesis. These reactions are pivotal for creating structurally complex and functionally diverse molecules (Nesvadba et al., 2001).
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Chemistry
- Application Summary : “2-(1,4-Dihydroxycyclohexyl)acetic acid” is an isolation product of the aerial parts of Senecio desfontanei . It’s used in various chemical reactions due to its unique structure and properties .
- Methods of Application : The compound is usually used in its pure form and can be involved in reactions under controlled conditions. The specific methods of application or experimental procedures would depend on the nature of the experiment .
- Results or Outcomes : The acetic acid group of this compound is oriented at a dihedral angle of 48.03 (9)° with respect to the basal plane of the cyclohexane-1,4-diol chair . An intramolecular O - H⋯O hydrogen bond generates an S (6) ring with an envelope conformation .
- Scientific Field : Chemistry
- General Properties : This compound has a molecular weight of 174.2 and is usually stored at a temperature of 4°C .
- Methods of Application : The specific methods of application or experimental procedures would depend on the nature of the experiment .
- Results or Outcomes : In the crystal, molecules are linked by O - H⋯O hydrogen bonds, resulting in R 3 3 (20) ring motifs and C (2) O - H⋯O - H⋯O - H⋯ chains . Overall, a three-dimensional polymeric network arises . A C - H⋯O contact is also present .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dihydroxycyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)




![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)

